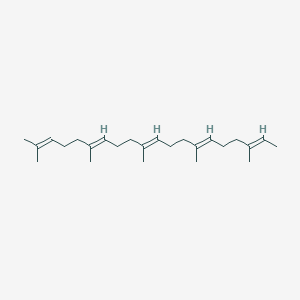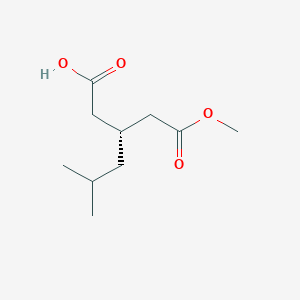
Benzamide, 2,2'-dithiobis(5-chloro-N-(2-methoxyethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 2,2’-dithiobis(5-chloro-N-(2-methoxyethyl)-: is a complex organic compound characterized by the presence of benzamide and dithiobis groups This compound is notable for its unique chemical structure, which includes a benzamide core linked by a disulfide bond to another benzamide moiety, with additional chloro and methoxyethyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2,2’-dithiobis(5-chloro-N-(2-methoxyethyl)- typically involves the reaction of 5-chloro-N-(2-methoxyethyl)benzamide with a disulfide-forming reagent. Common reagents used in this synthesis include thiols and oxidizing agents. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the formation of the disulfide bond without unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process typically includes steps such as purification and crystallization to obtain the compound in high purity. The use of advanced analytical techniques ensures the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, 2,2’-dithiobis(5-chloro-N-(2-methoxyethyl)- undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The chloro and methoxyethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Dithiothreitol, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Substitution: Formation of substituted benzamides.
Applications De Recherche Scientifique
Benzamide, 2,2’-dithiobis(5-chloro-N-(2-methoxyethyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzamide, 2,2’-dithiobis(5-chloro-N-(2-methoxyethyl)- involves its interaction with molecular targets such as enzymes and receptors. The disulfide bond can undergo redox reactions, influencing cellular redox states and signaling pathways. The chloro and methoxyethyl groups may enhance the compound’s binding affinity to specific targets, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-Dithiobis(benzamide)
- 2,2’-Dithiobis(N-methylbenzamide)
- Benzamide, 2-chloro-N-(2-hydroxyethyl)-3,5-dinitro-
Uniqueness
Benzamide, 2,2’-dithiobis(5-chloro-N-(2-methoxyethyl)- is unique due to its specific substituents, which impart distinct chemical properties and potential applications. The presence of both chloro and methoxyethyl groups differentiates it from other dithiobisbenzamides, potentially enhancing its reactivity and biological activity.
Propriétés
Numéro CAS |
33353-20-7 |
|---|---|
Formule moléculaire |
C20H24N2O4S2 |
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
N-(2-methoxyethyl)-2-[[2-(2-methoxyethylcarbamoyl)phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C20H24N2O4S2/c1-25-13-11-21-19(23)15-7-3-5-9-17(15)27-28-18-10-6-4-8-16(18)20(24)22-12-14-26-2/h3-10H,11-14H2,1-2H3,(H,21,23)(H,22,24) |
Clé InChI |
VTHMIJUJHXDYHA-UHFFFAOYSA-N |
SMILES canonique |
COCCNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


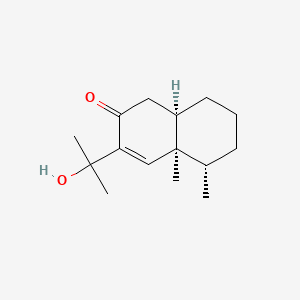
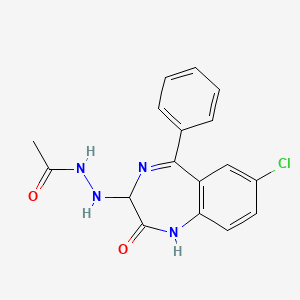




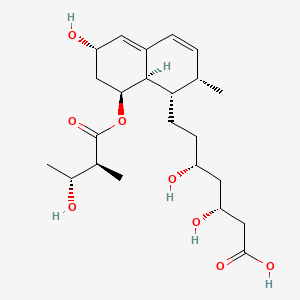
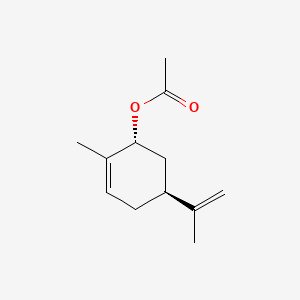

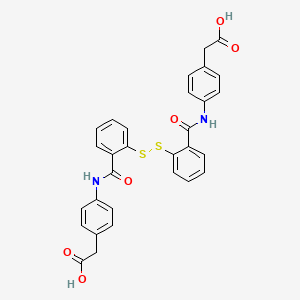
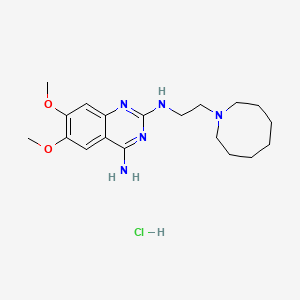
![(4R,8R)-2,4,18-trihydroxy-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14,16,18-heptaen-20-one](/img/structure/B12780753.png)
